N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide
Description
N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide is a tertiary amide featuring a 1,3-dioxolane ring fused to a propanamide backbone.
Properties
IUPAC Name |
N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-10-8(11)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACZMIEVYSEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652584 | |
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65960-32-9 | |
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dioxolane ring, which is known for its ability to participate in various chemical reactions. The presence of the ethyl group and the propanamide moiety enhances its solubility and reactivity, making it a suitable candidate for biological studies.
Therapeutic Potential
Research into this compound has identified several potential therapeutic applications:
1. Antimicrobial Activity
- The compound has been explored for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
- Preliminary investigations have shown that this compound may possess anticancer properties. It has been tested in vitro against different cancer cell lines, with results indicating that it can inhibit cell proliferation and induce apoptosis .
3. Mechanism of Action
- The biological activity of the compound is believed to be linked to its ability to interact with specific molecular targets within cells. The dioxolane ring can facilitate hydrogen bonding with proteins, while the amide group may engage in covalent interactions with nucleophilic sites on enzymes or receptors .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Activity
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential .
Case Study 2: Anticancer Activity
- In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours .
Data Table: Biological Activities
| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition (MIC) | 32 |
| Antimicrobial | Escherichia coli | Inhibition (MIC) | 32 |
| Anticancer | MCF-7 (breast cancer cells) | Cell viability reduction | 25 |
Comparison with Similar Compounds
N,N-Diethyl-3-(2-methyl-1,3-dioxolan-2-yl)propanamide (CAS 65960-32-9)
- Structural Differences: The diethyl substitution on the amide nitrogen increases steric bulk compared to the monoethyl group in the target compound.
- Implications: Higher lipophilicity due to additional ethyl groups, which may enhance membrane permeability in biological systems.
- Synthesis : Likely synthesized via similar amidation pathways but with diethylamine instead of ethylamine.
N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline (4.3o)
- Structural Differences: Aromatic aniline core with dimethylamino and dioxolane substituents, contrasting with the aliphatic amide backbone of the target compound.
- Molecular weight (207 g/mol, MS data) is lower than the target compound’s inferred mass (~215–230 g/mol) due to the absence of a propanamide chain .
- Synthesis : Achieved via transition metal-catalyzed coupling, followed by column chromatography (n-pentane:EtOAc = 20:1) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Benzamide scaffold with a hydroxyl-containing N,O-bidentate directing group, differing from the dioxolane-propanamide structure.
- Implications :
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide
- Structural Differences : Aryl-substituted amide with branched alkyl groups (2,2-dimethyl) on the propanamide chain.
- Implications :
Research Findings and Implications
- Dioxolane Ring Utility : The 2-methyl-1,3-dioxolane moiety is a common feature in these compounds, offering steric protection and modulating electronic properties. Its presence in propanamides (e.g., CAS 65960-32-9) suggests applications in drug design for improved metabolic stability .
- Amide Substitution Effects: Monoethyl vs. diethyl groups on the amide nitrogen critically influence solubility and reactivity. Diethyl derivatives may prioritize lipid-rich environments, while hydroxylated variants (e.g., ) favor aqueous media .
- Synthetic Flexibility : Transition metal catalysis () and classical amidation () demonstrate diverse routes to structurally complex amides, enabling tailored functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
